1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester
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Overview
Description
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester typically involves multicomponent reactions. One efficient method is a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
The absence of metal catalysts and the use of easily accessible starting materials make this process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds .
Scientific Research Applications
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Shares a similar pyranoquinoline structure but differs in functional groups and specific ring fusion.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a benzo ring fused to the pyranoquinoline structure.
Uniqueness
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester is unique due to its combination of multiple heterocyclic rings and specific functional groups. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
93587-50-9 |
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Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
ethyl 6,16-dioxo-15-oxa-3,7-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,8,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H14N2O5/c1-2-23-16(21)11-6-18-14-13-12-9(7-19(14)15(11)20)4-3-5-10(12)8-24-17(13)22/h6-8H,2-5H2,1H3 |
InChI Key |
VXLZLSCBRBFQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C3=C4C(=CN2C1=O)CCCC4=COC3=O |
Origin of Product |
United States |
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